Acetylglycin

Übersicht

Beschreibung

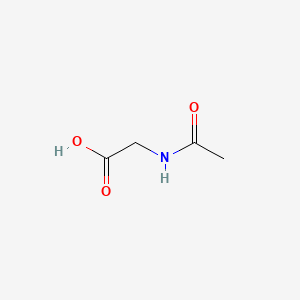

These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom . Acetylamino-Acetic Acid is a small molecule with the chemical formula C₄H₇NO₃ and a molecular weight of 117.1033 g/mol . It is a derivative of glycine, where the amino group is acetylated.

Wissenschaftliche Forschungsanwendungen

Acetylaminoessigsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in der Peptidsynthese verwendet.

Biologie: Wird hinsichtlich seiner Rolle in Stoffwechselwegen und als Vorläufer bei der Biosynthese anderer Aminosäuren untersucht.

Medizin: Wird hinsichtlich seiner potenziellen therapeutischen Wirkungen und als Bestandteil in Arzneimittelformulierungen untersucht.

Industrie: Wird bei der Herstellung von biologisch abbaubaren Polymeren und als Zwischenprodukt bei der Synthese verschiedener Chemikalien verwendet

5. Wirkmechanismus

Der Wirkmechanismus von Acetylaminoessigsäure beinhaltet seine Wechselwirkung mit spezifischen Enzymen und Rezeptoren in biologischen Systemen. Es wirkt als Substrat für Glycinoxidase, ein Enzym, das in Bacillus subtilis gefunden wird und die Oxidation von Glycin katalysiert . Die Acetylgruppe modifiziert die Reaktivität der Aminosäure und beeinflusst so ihre Wechselwirkungen mit anderen Molekülen und Wegen.

Ähnliche Verbindungen:

- N-Acetyl-L-Glutamin

- N-Acetyl-L-Prolin

- N-Acetyl-4-Hydroxy-L-Prolin

Vergleich: Acetylaminoessigsäure ist aufgrund ihrer einfachen Struktur und des Vorhandenseins einer Acetylgruppe an Glycin einzigartig. Im Vergleich zu anderen N-Acetylaminosäuren hat es ein niedrigeres Molekulargewicht und eine andere Reaktivität. Beispielsweise haben N-Acetyl-L-Glutamin und N-Acetyl-L-Prolin komplexere Strukturen und werden in verschiedenen biologischen und industriellen Anwendungen eingesetzt .

Wirkmechanismus

Target of Action

Acetylglycine, also known as N-acetylglycine, is a derivative of the amino acid glycine It’s known that acetylglycine is involved in various biochemical reactions due to its role as a derivative of glycine .

Mode of Action

It’s known that acetylglycine is a derivative of glycine, and glycine plays a crucial role in the central nervous system acting as an inhibitory neurotransmitter . .

Biochemical Pathways

Acetylglycine is involved in various biochemical pathways due to its role as a derivative of glycine . Glycine is involved in several metabolic pathways, including the synthesis of proteins, purines, creatine, and glutathione, and it also participates in the regulation of the central nervous system . .

Result of Action

It’s known that glycine, from which acetylglycine is derived, plays a crucial role in the central nervous system and is involved in various metabolic pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Acetylaminoessigsäure kann durch Acetylierung von Glycin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Essigsäureanhydrid als Acetylierungsmittel in einer wässrigen Lösung. Die Reaktion verläuft wie folgt:

(CH3CO)2O+H2N-CH2COOH→CH3CONH-CH2COOH+CH3COOH

Die Reaktion wird in einem Essigsäuremilieu oder in einer Mischung aus Wasser mit Pyridin durchgeführt {_svg_3}. Die resultierenden N-Acetylderivate werden dann aus wässrigen Lösungen umkristallisiert, um Produkte mit hoher Reinheit zu erhalten .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Herstellung von N-Acetylaminosäuren, einschließlich Acetylaminoessigsäure, das Mischen von Aminosäure und Essigsäure in einem molaren Verhältnis von 1:4-7, das Erhöhen der Temperatur auf 40-70 °C und das Rühren für 1-6 Stunden. Anschließend wird Essigsäureanhydrid zugegeben, und das Gemisch wird gerührt und für 1-4 Stunden bei dieser Temperatur gehalten. Das Produkt wird dann unter Vakuum destilliert und aus Wasser kristallisiert .

Analyse Chemischer Reaktionen

Reaktionstypen: Acetylaminoessigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Acetylgruppe wieder in die Aminogruppe umwandeln.

Substitution: Die Acetylgruppe kann mit anderen Acylgruppen substituiert werden, indem geeignete Reagenzien verwendet werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Acylchloride oder Anhydride werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Bildung von Essigsäure und Glycin.

Reduktion: Bildung von Glycin.

Substitution: Bildung verschiedener N-Acylderivate, abhängig von dem verwendeten Acetylierungsmittel.

Vergleich Mit ähnlichen Verbindungen

- N-acetyl-L-glutamine

- N-acetyl-L-proline

- N-acetyl-4-hydroxy-L-proline

Comparison: Acetylamino-Acetic Acid is unique due to its simple structure and the presence of an acetyl group on glycine. Compared to other N-acetyl amino acids, it has a lower molecular weight and different reactivity. For example, N-acetyl-L-glutamine and N-acetyl-L-proline have more complex structures and are used in different biological and industrial applications .

Eigenschaften

IUPAC Name |

2-acetamidoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJIRPAQVSHGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Record name | aceturic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aceturic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043793 | |

| Record name | Aceturic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Aceturic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15809 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

26.3 mg/mL at 15 °C | |

| Record name | Acetylamino-Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

543-24-8 | |

| Record name | Acetylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceturic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylamino-Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-ACETYLGLYCINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aceturic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2UT4677KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 - 209 °C | |

| Record name | Acetylamino-Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-acetylglycine?

A1: N-acetylglycine has a molecular formula of C4H7NO3 and a molecular weight of 117.10 g/mol. []

Q2: What spectroscopic techniques are commonly employed to characterize N-acetylglycine?

A2: Researchers frequently use infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 2H NMR), electron spin resonance (ESR) spectroscopy, and mass spectrometry (MS) to analyze N-acetylglycine. These methods provide valuable information about its structure, bonding, and interactions. [, , , , , , , , , ]

Q3: How is computational chemistry used to study N-acetylglycine?

A3: Computational methods like Density Functional Theory (DFT) are used to predict and analyze N-acetylglycine's properties. This includes calculating vibrational frequencies, electronic transitions, and molecular electrostatic potentials. These calculations aid in understanding its reactivity, intermolecular interactions, and potential applications, such as in non-linear optics. [, , ]

Q4: How does N-acetylglycine interact with metal ions?

A4: N-acetylglycine can act as a ligand, forming complexes with various metal ions like Cadmium, Zinc, Lead, and Copper(II). It primarily coordinates through the terminal carboxyl oxygen, but in some cases, N,O-chelation is observed. These interactions have been studied extensively using proton magnetic resonance spectroscopy. [, , , ]

Q5: What is known about the acid hydrolysis of N-acetylglycine?

A5: Studies show that the hydrolysis of N-acetylglycine in aqueous acetic acid exhibits complex behavior depending on the water and acid concentrations. Proposed mechanisms involve the formation of an azlactone intermediate, which undergoes acid-catalyzed hydrolysis. []

Q6: Does N-acetylglycine exhibit any catalytic properties?

A6: While N-acetylglycine itself is not known to be a catalyst, it plays a crucial role in specific reactions. For instance, N-acetylglycine can be employed as an additive in the ceric ion-initiated graft copolymerization of acrylonitrile and methyl methacrylate onto various fibers like jute and pineapple leaf fibers. This process significantly enhances the thermal stability and other properties of these fibers. [, , ]

Q7: What factors influence the stability of N-acetylglycine?

A7: N-acetylglycine's stability can be affected by factors like pH, temperature, and exposure to light. In strongly acidic solutions, the molecule tends to dissociate, while alkaline conditions lead to the formation of different ionic species. Exposure to light can also induce color changes in N-acetylglycine solutions, indicating potential degradation. []

Q8: What is the biological significance of N-acetylglycine?

A8: N-acetylglycine is a breakdown product of metabolism found in living organisms. It is involved in various metabolic pathways and acts as a building block for more complex molecules. [] Research indicates potential roles in regulating adiposity and influencing the kinetics of methylmercury. [, ]

Q9: How does N-acetylglycine interact with enzymes like trypsin?

A9: Studies suggest that N-acetylglycine ethyl ester can be hydrolyzed by trypsin, likely without significant involvement of the enzyme's specificity-determining site. This interaction provides insights into trypsin's catalytic mechanism and the role of different substrate binding sites. [, ]

Q10: What is the role of the N-acetylglycine side chain in the antibiotic xanthostatin?

A10: The N-acetylglycine side chain is crucial for the antimicrobial activity of xanthostatin, a depsipeptide antibiotic effective against Xanthomonas species. Biotransformation experiments removing this side chain resulted in a complete loss of antimicrobial activity, highlighting its essential role in the antibiotic's mechanism of action. []

Q11: Are there any potential biomarkers associated with N-acetylglycine?

A11: Research indicates that N-acetylglycine itself shows a strong association with fat loss in vivo, suggesting its potential as an adult adiposity biomarker. Further research is necessary to explore and validate its use in monitoring metabolic health and weight management. []

Q12: What is known about the solubility of N-acetylglycine?

A12: N-acetylglycine's solubility has been investigated in various solvent systems, including binary mixtures like methanol + acetonitrile. Thermodynamic models, such as the Combined Nearly Ideal Binary Solvent/Redlich–Kister (CNIBS/R–K) equations and the simplified Jouyban–Acree equation, have been successfully employed to describe its solubility behavior. [, ]

Q13: What are the key findings from studies on the mechanical and thermal properties of N-acetylglycine crystals?

A13: Single-crystal studies reveal that N-acetylglycine crystals exhibit moderate hardness and a lack of phase transitions up to their melting point. This property, combined with insights from Hirshfeld surface analysis, suggests potential applications in electro-optic devices. []

Q14: How is N-acetylglycine analyzed in biological samples?

A14: Liquid chromatography-mass spectrometry (LC-MS) is a common technique for analyzing N-acetylglycine and its metabolites in biological samples. This method allows for sensitive and specific quantification in complex matrices, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. []

Q15: Are there any known environmental concerns associated with N-acetylglycine?

A15: While specific ecotoxicological data may be limited, responsible waste management practices are crucial when handling N-acetylglycine. Exploring sustainable synthesis routes and considering the environmental impact of its production and disposal is essential. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.